
5-Hydrazinyl-2-methylpyridine hydrochloride
Overview
Description
5-Hydrazinyl-2-methylpyridine hydrochloride (CAS 896133-77-0) is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazinyl group at the 5-position and a methyl group at the 2-position. Its molecular formula is C₆H₉N₃·HCl, with a molecular weight of 159.62 g/mol . The SMILES notation is CC1=NC=C(C=C1)NN, and its InChIKey is XWKGPVBYRBTGRC-UHFFFAOYSA-N . This compound is primarily utilized in pharmaceutical synthesis and chemical research due to its reactive hydrazine moiety, which facilitates coupling reactions and heterocyclic derivatization .
Preparation Methods
General Synthetic Strategy
The core approach to synthesizing 5-Hydrazinyl-2-methylpyridine hydrochloride generally involves:
- Preparation of a suitable pyridine precursor (often halogenated or amino-substituted 2-methylpyridine derivatives).
- Introduction of the hydrazine moiety via nucleophilic substitution or reduction of nitro/amino precursors.
- Conversion to the hydrochloride salt for stability and isolation.
Preparation of Key Intermediates
Synthesis of 5-Bromo-2-methylpyridine
An important intermediate is 5-bromo-2-methylpyridine, synthesized via a multi-step process:
Step | Reaction Description | Conditions | Yield & Notes |
---|---|---|---|
1 | Condensation of 5-nitro-2-chloropyridine with diethyl malonate salts | 90–120 °C, 1.5 h reaction, acidic decarboxylation | 94% yield of 5-nitro-2-methylpyridine |
2 | Catalytic hydrogenation of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine | Pd/C catalyst, 15–40 °C | High yield; temperature critical to avoid by-products |
3 | Diazotization and bromination of 5-amino-2-methylpyridine | Acidic medium, bromine addition, sodium nitrite aqueous solution | Efficient conversion to 5-bromo-2-methylpyridine |
This route provides mild reaction conditions, good catalytic efficiency, and is suitable for industrial scale-up with high overall yields and simple post-reaction treatments.
Preparation of 2-Chloro-5-methylpyridine
Alternative routes involve preparing 2-chloro-5-methylpyridine starting from 2-amino-5-methylpyridine, involving:
- Dissolution in concentrated hydrochloric acid.
- Saturation with hydrogen chloride gas.
- Dropwise addition of nitric acid and thionyl chloride.
- Neutralization and extraction steps.
This intermediate can be used for subsequent hydrazine substitution.
Hydrazine Substitution to Form 5-Hydrazinyl-2-methylpyridine
Direct Reaction of 2-Methylpyridine Derivatives with Hydrazine Hydrate
The key step to introduce the hydrazinyl group at the 5-position is nucleophilic substitution or reduction of suitable precursors:
- Starting Material: 5-chloro-2-methylpyridine or 5-bromo-2-methylpyridine.
- Reagent: Hydrazine hydrate in excess (commonly 2:1 molar ratio hydrazine to substrate).
- Solvent: Ethanol, methanol, or polar aprotic solvents such as dimethylformamide (DMF).
- Conditions: Reflux at 70–80 °C for several hours (e.g., 6–24 h).
- Catalysts: Sometimes acid catalysts or Pd/C for reduction steps to improve regioselectivity and yield.
Optimization of temperature and molar ratios is critical to maximize yield and minimize side reactions.
Industrial Continuous Flow Synthesis
For industrial production, continuous flow methods are employed to:
- Enhance safety by minimizing hydrazine handling risks.
- Reduce reaction times.
- Improve waste management and process control.
These methods maintain similar reaction conditions but allow better scalability and reproducibility.
Formation of Hydrochloride Salt
The free base 5-hydrazinyl-2-methylpyridine is typically converted to its hydrochloride salt for:
- Enhanced stability.
- Easier crystallization and purification.
- Better handling and storage.
This is achieved by treatment with hydrochloric acid under controlled conditions, followed by isolation of the yellow solid hydrochloride salt with typical purity around 96%.
Summary of Preparation Methods and Conditions
Step | Reaction | Reagents & Catalysts | Conditions | Yield / Notes |
---|---|---|---|---|
1 | Preparation of 5-bromo-2-methylpyridine | 5-nitro-2-chloropyridine, diethyl malonate salts, Pd/C | 90–120 °C, acidic decarboxylation, hydrogenation at 15–40 °C | High yield (~90%+) |
2 | Hydrazine substitution | 5-bromo-2-methylpyridine, hydrazine hydrate | Reflux 70–80 °C, ethanol or DMF solvent | Optimized for >70% yield |
3 | Hydrochloride salt formation | HCl acid | Controlled acidification, crystallization | Purity ~96% |
Research Findings and Analytical Support
- Spectroscopic Characterization: NMR confirms substitution pattern; IR shows characteristic N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
- Crystallography: X-ray diffraction confirms hydrazinyl group position and bond lengths (N–N bond ~1.40–1.45 Å).
- Mass Spectrometry: HRMS confirms molecular weight (C6H9N3, m/z 123.08).
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-2-methylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Hydrazinyl-2-methylpyridine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-2-methylpyridine hydrochloride is primarily related to its hydrazinyl group, which can interact with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This interaction can result in changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
Using similarity metrics (e.g., Tanimoto coefficients), the following compounds exhibit structural or functional resemblance to 5-hydrazinyl-2-methylpyridine hydrochloride:
Key Observations :
- Substituent Effects : The methyl group in this compound enhances lipophilicity compared to the methoxy variant, which may improve membrane permeability in pharmaceutical contexts .
- Reactivity : The hydrazinyl group enables nucleophilic reactions (e.g., condensation with carbonyl compounds), whereas the piperidinyloxy group in 944390-71-0 favors hydrogen bonding and enzymatic interactions .
Physicochemical and Functional Comparisons
Solubility and Stability
- This compound : Highly soluble in water and polar solvents due to ionic hydrochloride salt formation; stable under inert conditions but sensitive to oxidation due to the hydrazine moiety .
- 5-Hydrazinyl-2-methoxypyridine hydrochloride : Reduced solubility in water compared to the methyl analogue due to the hydrophobic methoxy group; similar oxidative instability .
- 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride : Moderate water solubility but enhanced stability in acidic environments due to the piperidine ring’s basicity .
Biological Activity
5-Hydrazinyl-2-methylpyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key data.
Antimicrobial Activity
Research indicates that compounds containing pyridine and hydrazine moieties exhibit notable antimicrobial properties. The following table summarizes key findings regarding the antimicrobial activity of this compound and related compounds:
Compound | Target Microorganisms | MIC (µg/mL) | Activity |
---|---|---|---|
5-Hydrazinyl-2-methylpyridine HCl | Escherichia coli | 6.25–12.5 | Moderate antibacterial |
Staphylococcus aureus | 6.25–12.5 | Moderate antibacterial | |
Candida albicans | 12.5 | Moderate antifungal | |
Related pyridine derivatives | Bacillus subtilis | 2.18–3.08 | High antibacterial |
The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as Amoxicillin .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Bacterial Cell Walls : The compound may disrupt bacterial cell wall synthesis, leading to cell lysis.
- Inhibition of Enzymatic Activity : It may act as an enzyme inhibitor, interfering with metabolic pathways essential for microbial growth.
- Antiviral Mechanisms : By mimicking substrates or binding to viral proteins, it could inhibit viral replication processes.
Study 1: Antimicrobial Efficacy
In a study assessing various pyridine derivatives, including this compound, researchers found that the compound exhibited significant antibacterial effects against E. coli and S. aureus. The study utilized standard broth microdilution methods to determine MIC values and concluded that structural modifications in pyridine derivatives could enhance their antimicrobial potency .
Study 2: Antiviral Potential
While direct studies on the antiviral effects of this compound are scarce, related compounds have been shown to possess inhibitory effects on RNA viruses. For instance, derivatives were tested against SARS-CoV-2 in vitro, showcasing potential as therapeutic agents due to their ability to inhibit viral entry or replication .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-Hydrazinyl-2-methylpyridine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives (e.g., 2-Hydrazinopyridine ) can react with methyl-substituted pyridine precursors under controlled pH and temperature. Optimization involves:
- Reagent Ratios : Stoichiometric excess of hydrazine (1.5–2.0 eq) to drive completion.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility.
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol-water mixtures .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Kromasil C18 column (150 × 4.6 mm, 5 µm), mobile phase = 0.03 M KH₂PO₄:MeOH (70:30), flow rate = 1 mL/min, UV detection at 207 nm. Calibration linearity (R² > 0.999) ensures accuracy .
- NMR : Confirm hydrazinyl (-NH-NH₂) protons at δ 2.5–3.5 ppm and pyridine protons at δ 7.0–8.5 ppm .
- Mass Spectrometry : ESI-MS expected [M+H]⁺ = 171.6 g/mol (theoretical) .
Advanced Research Questions
Q. How should researchers resolve discrepancies between HPLC purity and NMR integration ratios?
- Methodological Answer : Contradictions often arise from UV-inactive impurities or solvent residues. Strategies include:
- HPLC-DAD/MS Coupling : Identify co-eluting impurities via spectral deconvolution.
- Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to rule out hydrate formation .
- Elemental Analysis : Compare experimental C/H/N ratios to theoretical values (e.g., C₇H₁₀ClN₃: C 49.56%, H 5.91%, N 24.79%) .
Q. What experimental designs are recommended for stability studies under varying pH and temperature?
- Methodological Answer :
- Forced Degradation : Expose the compound to:
- Acidic/alkaline conditions (0.1 M HCl/NaOH, 60°C, 24 hrs).
- Oxidative stress (3% H₂O₂, 25°C, 48 hrs).
- Analytical Monitoring : Use stability-indicating HPLC to track degradation products (e.g., pyridine ring oxidation or hydrazine cleavage) .
- Kinetic Modeling : Apply zero/first-order models to calculate degradation rate constants (k) and shelf-life (t₉₀) .
Q. How can researchers design dissolution kinetics studies for hydrochloride salt formulations?
- Methodological Answer :
- Dissolution Media : Simulate physiological conditions (pH 1.2–6.8 buffers).
- Sampling Intervals : Collect aliquots at 5, 10, 15, 30, and 60 mins.
- Data Analysis : Fit to models like Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) .
- Table :
Model | Equation | R² Threshold |
---|---|---|
Zero-order | Q = k₀·t | >0.95 |
First-order | ln(1-Q) = -k₁·t | >0.98 |
Higuchi | Q = k_H·√t | >0.99 |
Q. Data Contradiction Analysis
Q. When HPLC and mass spectrometry data conflict in impurity profiling, how should researchers proceed?
- Methodological Answer :
- Step 1 : Verify instrument calibration (e.g., MS tuning with reference standards).
- Step 2 : Perform LC-MS/MS to fragment ambiguous peaks and match fragments to known impurities (e.g., dehydrohalogenation byproducts) .
- Step 3 : Cross-validate with ion chromatography for counterion (Cl⁻) consistency .
Properties
IUPAC Name |
(6-methylpyridin-3-yl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-2-3-6(9-7)4-8-5;/h2-4,9H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULVNVPJXXJEAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647548 | |
Record name | 5-Hydrazinyl-2-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896133-77-0 | |
Record name | 5-Hydrazinyl-2-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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